molecular formula C13H19ClN2 B1357255 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine CAS No. 914207-57-1

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine

Cat. No. B1357255
M. Wt: 238.75 g/mol
InChI Key: SUBRFDLWSDKKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine, also known as 4-chloro-N-ethyl-2-piperidinamine, is a chemical compound commonly used in scientific research. It is a derivative of piperidine, a cyclic organic compound that is found in many natural products, such as alkaloids. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine has been used in a variety of scientific research applications. It has been used as a tool in medicinal chemistry to study the effects of various drugs on the body. It has also been used in pharmacology to study the action of drugs on specific receptors in the body. In addition, it has been used in biochemistry to study the effects of various enzymes on the metabolism of drugs.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine is not fully understood. However, it is believed that this compound interacts with various receptors in the body, such as GABA-A and serotonin receptors. This interaction is thought to cause an increase in the activity of these receptors, which in turn leads to the biochemical and physiological effects of the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine have been studied extensively. It has been found to have a range of effects, including an increase in the activity of various enzymes, an increase in the levels of neurotransmitters, and an increase in the production of hormones. In addition, it has been found to have an analgesic effect, as well as an anti-inflammatory effect.

Advantages And Limitations For Lab Experiments

2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine. One potential direction is to explore the potential therapeutic uses of this compound. It could be used to treat a range of conditions, such as pain, inflammation, and neurological disorders. In addition, it could be used to develop new drugs or to improve the efficacy of existing drugs. Another potential direction is to explore the potential use of this compound in drug delivery systems. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential uses.

properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBRFDLWSDKKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586451
Record name 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine

CAS RN

914207-57-1
Record name 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MV Kachaeva, DM Hodyna… - Journal of …, 2019 - Wiley Online Library
A series of new 1,3‐oxazole derivatives, containing in position 5 both donor and acceptor substituents were synthesized. These substances were considered as potentially active …
Number of citations: 18 onlinelibrary.wiley.com
MV Kachaeva, SG Pilyo, CB Hartline… - Medicinal chemistry …, 2019 - Springer
Ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were synthesized and their antiviral activities against the human cytomegalovirus (HCMV) …
Number of citations: 12 link.springer.com

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